

# Liquid Tungsten ALD Precursors: Vapor Pressure Physics & Process Control

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## Compound of Interest

Compound Name: *Bis(butylcyclopentadienyl)tungsten*

CAS No.: 90023-17-9

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## Executive Summary: The Shift to Liquid Chemistry

For decades, Tungsten Hexafluoride (

) served as the workhorse for tungsten chemical vapor deposition (CVD) and atomic layer deposition (ALD). However, the aggressive nature of fluorine—etching underlying dielectrics and causing threshold voltage shifts in transistors—has necessitated a pivot to fluorine-free chemistries.

While solid precursors like Tungsten Hexacarbonyl (

) and Tungsten Pentachloride (

) offer fluorine-free alternatives, they introduce "solid precursor effects": surface area changes during consumption leading to drifting delivery rates, and particle transport risks.

This guide focuses on the thermodynamic and kinetic properties of liquid tungsten precursors. Liquids provide a constant surface area for evaporation, ensuring stable flux over the ampoule's lifetime—a critical requirement for Ångström-level precision in semiconductor manufacturing. We analyze the two dominant liquid candidates: BTBMW and

.<sup>[1]</sup><sup>[2]</sup>

## Thermodynamic Framework: Vapor Pressure Physics

Understanding the volatility of these precursors requires a rigorous application of the Clausius-Clapeyron relation. For ALD, we are not just interested in the boiling point, but the equilibrium vapor pressure (

) at the delivery temperature (typically 30°C–120°C).

The relationship is governed by:

Where:

- is the Enthalpy of Vaporization (kJ/mol).<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup>
- is the gas constant.<sup>[3]</sup>
- is a constant related to the entropy of vaporization.

Operational Insight: A liquid precursor with a low

is preferred, as its vapor pressure is less sensitive to small temperature fluctuations in the bubbler, yielding a more robust process window.

## Precursor Portfolio: Technical Analysis Bis(tert-butylimido)bis(dimethylamido)tungsten (BTBMW)

- Formula:
- State: Liquid at Room Temperature (Yellow/Orange).<sup>[4]</sup>
- Class: Metal-Organic Amide/Imide.

Vapor Pressure Data & Characteristics: BTBMW is the "gold standard" liquid precursor for depositing Tungsten Nitride (

) and Tungsten Sulfide (

). Its liquid state at room temperature eliminates the need for solvent dissolution or melting steps.

Parameter	Value / Description	Source
Vapor Pressure @ 30°C	~0.037 Torr (37 mTorr)	[1]
Boiling Point	81°C @ 0.02 Torr (Dynamic Vacuum)	[1]
ALD Window	250°C – 350°C	[1]
Growth Rate (GPC)	0.5 – 1.0 Å/cycle	[1]
Thermal Stability	Stable < 100°C; Decomposes > 350°C	[2]

Process Note: The vapor pressure of 37 mTorr at 30°C is relatively low. To achieve saturation in high-aspect-ratio features (HAR), the bubbler is typically heated to 60°C–80°C to boost VP into the 0.1–0.5 Torr range, or a "vapor boost" sequence (stop flow, fill, inject) is employed.

## Bis(isopropylcyclopentadienyl)tungsten Dihydride ( ) [5]

- Formula:
- State: Liquid at Room Temperature.[4]
- Class: Organometallic Hydride.[5]

Vapor Pressure Data & Characteristics: While unsubstituted bis(cyclopentadienyl)tungsten dihydride (

) is a solid (mp ~190°C), the addition of the isopropyl group breaks the crystal symmetry, rendering this derivative a liquid.[2] This is a classic example of ligand engineering for phase control.

Parameter	Value / Description	Source
State	Viscous Liquid @ 25°C	[3]
1 Torr Temperature	~110°C – 120°C (Estimated vs. Solid Analog)	[3][4]
Enthalpy of Vaporization	Lower than solid	[3]
ALD Window	275°C – 350°C	[3]
Application	Metallic Tungsten,	[4]

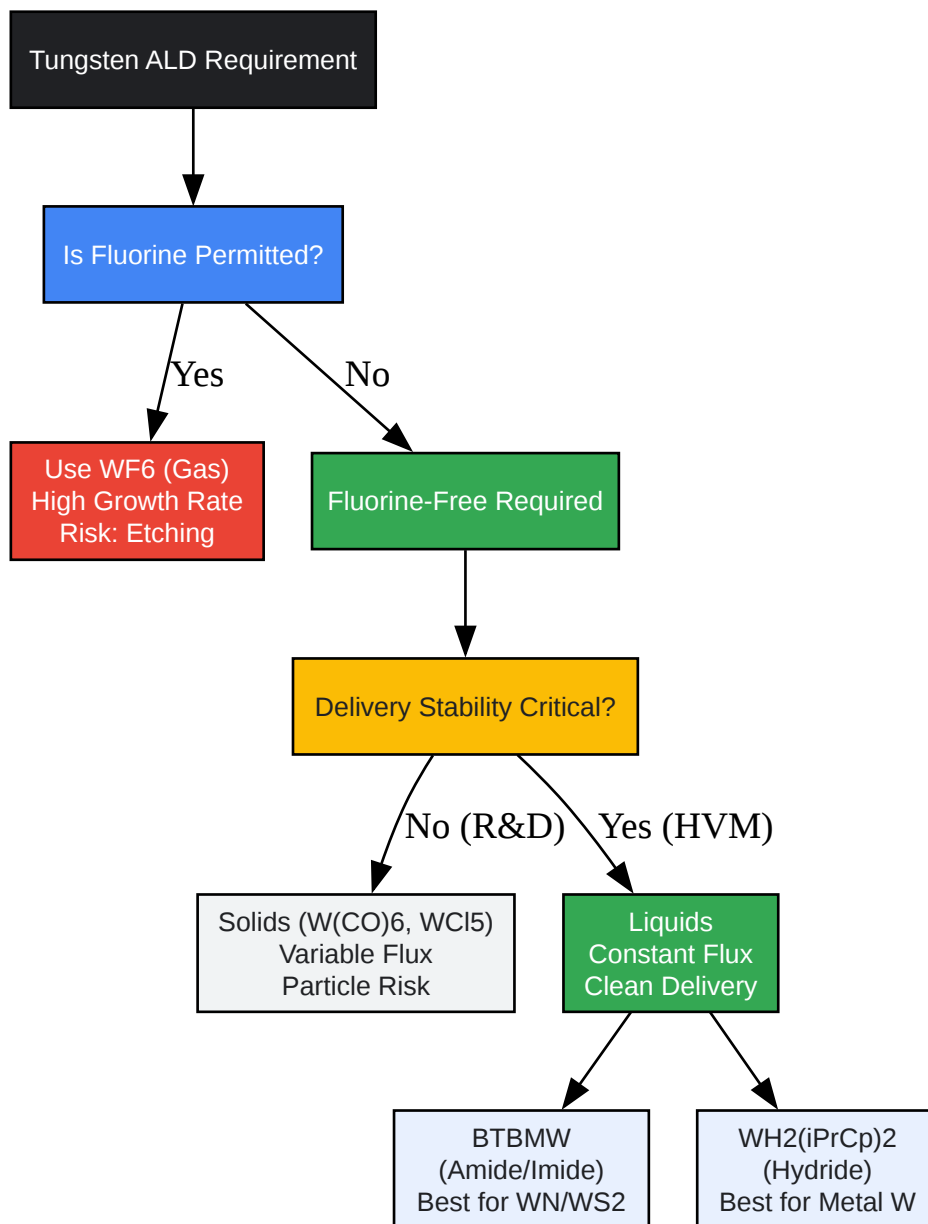
Process Note: This precursor requires higher delivery temperatures than BTBMW. Lines must be heated to >130°C to prevent condensation.

## Comparative Analysis: Liquid vs. Solid vs. Gas[6]

The following table contrasts the liquid options against the traditional solid and gas precursors.

Feature	(Gas)	(Solid)	BTBMW (Liquid)	(Liquid)
Delivery Phase	Gas	Solid (Sublimation)	Liquid (Evaporation)	Liquid (Evaporation)
Fluorine-Free?	No (HF byproduct)	Yes	Yes	Yes
Flux Stability	Excellent	Poor (Surface area drops)	Excellent (Constant area)	Excellent
Vapor Pressure	>1 atm @ RT	~0.1 Torr @ 20°C	~0.04 Torr @ 30°C	Low (<0.01 Torr @ RT)
Primary Use	Bulk W Fill	W,	, Barrier Layers	Metallic W, 2D Materials

## Visualization: Precursor Selection Logic



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Figure 1: Decision tree for selecting Tungsten ALD precursors based on process constraints.

## Experimental Methodology: Measuring VP of New Liquids

If you are evaluating a novel liquid tungsten precursor (e.g., a new cyclopentadienyl derivative), do not rely on single-point boiling data. Use Stepped Isothermal Thermogravimetric Analysis (TGA).

## Protocol: Stepped Isothermal TGA

This method derives the vapor pressure curve from mass loss rates under controlled diffusion.

- Instrument: TGA (e.g., TA Instruments Q500) with a platinum pan.
- Sample Prep: Load 10–20 mg of liquid precursor in an inert glovebox. Transfer quickly to TGA to minimize hydrolysis.
- Purge: High-flow  
(100 sccm) to establish a known diffusion barrier.
- Ramp: Heat to  
(e.g., 50°C). Hold for 10 minutes.
- Measure: Record the slope of mass loss ( $\frac{dm}{dt}$ ).
- Step: Increase  
by 10°C and repeat up to decomposition onset.
- Calculation: Apply the Langmuir equation modified for TGA:  
(Where  $\frac{dm}{dt}$  is the rate of vaporization per unit area, derived from  $\frac{dm}{dt} = \frac{A \cdot P}{R \cdot T}$ ).

## Visualization: VP Measurement Workflow



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Figure 2: Workflow for determining vapor pressure of air-sensitive liquid precursors.

## Process Integration: Bubbler Delivery Logic

Using liquid precursors requires precise calculation of the Molar Flow Rate (

) delivered to the chamber. Unlike gases controlled by mass flow controllers (MFCs), liquid delivery is governed by carrier gas saturation.

The Equation:

Where:

- : Precursor vapor pressure at bubbler temperature.
- : Total pressure inside the bubbler (controlled by downstream regulator).
- : Carrier gas flow rate (sccm).[6]

Critical Control Strategy:

- Headspace Pressure ( ): Keep this low (e.g., 20–50 Torr) to maximize precursor pickup.
- Temperature ( ): Control to  $\pm 0.1^\circ\text{C}$ . A  $5^\circ\text{C}$  drift in BTBMW can change flux by  $\sim 50\%$ , altering the ALD saturation profile.

## References

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